CID 71352148
Description
CID 71352148, identified as oscillatoxin D, is a marine-derived polyketide belonging to the oscillatoxin family. Its structure (Figure 1A) features a macrocyclic lactone core with hydroxyl and methyl substituents, critical for its bioactivity . Analytical characterization via gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) confirms its molecular formula (C32H48O10) and fragmentation patterns under collision-induced dissociation (CID) conditions . Oscillatoxin D is notable for its cytotoxic properties, though its exact biological targets remain under investigation.
Properties
CAS No. |
12037-88-6 |
|---|---|
Molecular Formula |
Pb3U |
Molecular Weight |
8.6e+02 g/mol |
InChI |
InChI=1S/3Pb.U |
InChI Key |
TYTJYXCRRYRITA-UHFFFAOYSA-N |
Canonical SMILES |
[Pb].[Pb].[Pb].[U] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of CID 71352148 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
CID 71352148 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to facilitate the desired chemical transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: It may have biological activity that can be explored for potential therapeutic applications.
Medicine: The compound could be investigated for its pharmacological properties and potential use in drug development.
Industry: CID 71352148 may find applications in the development of new materials or as a component in industrial processes.
Mechanism of Action
The mechanism of action of CID 71352148 involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the nature of the compound and its targets. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and predicted physicochemical parameters for oscillatoxin derivatives:

<sup>a</sup> Predicted using iLOGP and XLOGP3 algorithms .
<sup>b</sup> Solubility estimated via ESOL model .
<sup>c</sup> Synthesis methods inferred from analogous marine polyketide pathways .
Key Structural Differences and Implications
- 30-Methyl-Oscillatoxin D (CID 185389): The additional methyl group at C-30 enhances lipophilicity (log P = 3.8 vs.
- Oscillatoxin E (CID 156582093) : The C-12/C-13 epoxide introduces polarity (log P = 2.7), reducing solubility but possibly enabling covalent interactions with cellular nucleophiles .
- Oscillatoxin F (CID 156582092) : Dehydration at C-14/C-15 creates a conjugated diene system, which may increase reactivity toward electrophilic targets .
Analytical Techniques for Differentiation
Distinguishing oscillatoxin derivatives requires complementary analytical strategies:
- LC-ESI-MS with CID : Source-induced CID fragmentation differentiates isomers like oscillatoxin D and E based on unique cleavage patterns (e.g., epoxide ring opening in oscillatoxin E) .
- GC-MS : Vacuum distillation fractions of oscillatoxin extracts (Figure 1C) reveal retention time variations due to methyl/epoxide modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
